A1899

Description

Properties

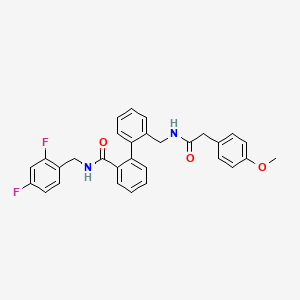

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F2N2O3/c1-37-24-14-10-20(11-15-24)16-29(35)33-18-21-6-2-3-7-25(21)26-8-4-5-9-27(26)30(36)34-19-22-12-13-23(31)17-28(22)32/h2-15,17H,16,18-19H2,1H3,(H,33,35)(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKPEYHRIVQTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCC4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A1899 as a TASK-1 Channel Blocker: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The TWIK-related acid-sensitive K+ (TASK-1) channel, a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in setting the resting membrane potential and regulating cellular excitability in various tissues, including the nervous and cardiovascular systems.[1][2][3][4] Its involvement in pathophysiological processes such as cardiac arrhythmias and sleep apnea has made it a significant target for therapeutic intervention.[5][6][7] A1899 has emerged as a potent and highly selective small-molecule blocker of the TASK-1 channel, making it an invaluable tool for studying the channel's function and a promising lead compound for drug development.[1][5][8] This technical guide provides a comprehensive overview of the mechanism of action of A1899, detailing its binding site, mode of inhibition, and the experimental methodologies used to elucidate these characteristics.

Quantitative Analysis of A1899 Potency

A1899 exhibits high potency in blocking TASK-1 channels, with its inhibitory concentration (IC50) varying depending on the expression system. This difference is a recognized phenomenon, with IC50 values often being higher in Xenopus oocytes compared to mammalian cell lines.[1]

| Expression System | IC50 Value (nM) | Reference |

| Xenopus oocytes | 35.1 ± 3.8 | [1] |

| CHO cells | 7 | [1][8] |

| CHO cells (TASK-3) | 70 | [1] |

Mechanism of Action: An Open-Channel Blocker

A1899 functions as an open-channel blocker, meaning it binds to the channel when it is in its conductive state.[1][9] This mechanism is supported by the observation that the blocking affinity of A1899 is reduced in the presence of elevated extracellular potassium concentrations, a characteristic feature of open-channel blockers.[1] The block itself is not dependent on voltage, as A1899 inhibits both inward and outward currents to a similar extent.[1]

The A1899 Binding Site: A Multi-Domain Interface

The binding site for A1899 is located within the central cavity of the TASK-1 channel pore.[1][10] Extensive research utilizing alanine mutagenesis screens and the creation of chimeric channels has identified several key domains and specific amino acid residues that are critical for the high-affinity binding of A1899.[1][9][11]

Key Interacting Domains:

-

M2 and M4 Transmembrane Segments: These segments line the central cavity and contribute significantly to the A1899 binding pocket.[1][11]

-

Pore Loops (P1 and P2): Residues within the pore loops, which form the selectivity filter, are also integral to the binding of A1899.[1]

-

Halothane Response Element (HRE): Deletion of this element, located near the M4 segment, drastically reduces the affinity of A1899, indicating its crucial role in drug binding.[1]

Critical Amino Acid Residues:

Site-directed mutagenesis studies have pinpointed several residues that, when mutated to alanine, significantly reduce the blocking effect of A1899. These residues are considered to form the core of the A1899 binding site.[1]

| Domain | Residue |

| P1 Region | Thr92, Thr93 |

| M2 Segment | Ile118, Leu122 |

| P2 Region | Thr198, Thr199 |

| M4 Segment | Ile235, Gly236, Leu239, Asn240 |

| HRE | Val243, Met247 |

More recent computational modeling, informed by the crystal structures of K2P channels, suggests that many of these residues project their side chains into "side fenestrations" – openings that connect the central cavity to the lipid bilayer.[10][12] This finding has led to a refined model of A1899 binding, where the molecule not only occludes the central pore but is also "anchored" by interactions with residues within these side fenestrations, leading to a more stable, energetically favorable bound state.[10][12]

Experimental Protocols

The elucidation of A1899's mechanism of action has relied on a combination of electrophysiological, molecular biology, and computational techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for characterizing the pharmacological properties of ion channels.

-

Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human TASK-1 channel (wild-type or mutant).[1]

-

Electrophysiological Recording: After 1-3 days of incubation, oocytes are placed in a recording chamber perfused with a standard bath solution (e.g., ND96). Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte to clamp the membrane potential and record the resulting currents.[1]

-

Voltage Protocol: A typical voltage protocol to elicit TASK-1 currents involves holding the oocyte at a potential of -80 mV and applying depolarizing steps (e.g., from -70 mV to +70 mV in 10 mV increments for 200 ms).[1]

-

Drug Application and Data Analysis: A1899 is applied via the perfusion system. The blocking effect is quantified by measuring the reduction in current amplitude at a specific voltage (e.g., +40 mV). Dose-response curves are generated by applying a range of A1899 concentrations to determine the IC50 value.[1]

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in drug binding.

-

Plasmid Preparation: A plasmid containing the cDNA for human TASK-1 is used as a template.

-

Mutagenesis Reaction: Using a commercially available kit, primers containing the desired mutation (e.g., changing a specific residue to alanine) are used to amplify the plasmid.

-

Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli for amplification. The sequence of the entire open reading frame is verified to confirm the desired mutation and the absence of any other changes.

-

cRNA Synthesis and Functional Expression: The mutated plasmid is linearized, and cRNA is synthesized in vitro. The functional consequences of the mutation are then assessed using TEVC in Xenopus oocytes.[1]

Molecular Docking and Dynamics Simulations

These computational methods provide insights into the binding pose and interactions of A1899 with the TASK-1 channel.

-

Homology Modeling: A three-dimensional model of the TASK-1 channel is built based on the crystal structures of related K2P channels.[10]

-

Molecular Docking: A1899 is docked into the central cavity of the TASK-1 model using software like AutoDock. The binding site is defined by the residues identified through mutagenesis studies.[10]

-

Molecular Dynamics Simulations: The docked complex is subjected to molecular dynamics simulations to assess the stability of the binding pose and to analyze the interactions between A1899 and the channel residues over time. These simulations can reveal the importance of specific interactions, such as those within the side fenestrations.[10][12]

Visualizations of Key Concepts

Caption: Proposed binding mechanism of A1899 within the TASK-1 channel.

Caption: Workflow for elucidating the A1899 binding site on TASK-1.

Conclusion

A1899 is a potent and selective open-channel blocker of the TASK-1 potassium channel.[1][8] Its mechanism of action involves the physical occlusion of the channel's central cavity, stabilized by interactions with a constellation of residues located in the M2 and M4 transmembrane segments, the pore loops, and the halothane response element.[1] The concept of A1899 anchoring within the side fenestrations of the channel provides a more nuanced understanding of its high-affinity binding.[10][12] The detailed characterization of the A1899-TASK-1 interaction, facilitated by a combination of electrophysiological, molecular, and computational approaches, not only deepens our understanding of K2P channel pharmacology but also provides a solid foundation for the rational design of novel and more specific therapeutic agents targeting the TASK-1 channel.

References

- 1. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. What are TASK-1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Structures of TASK-1 and TASK-3 K2P channels provide insight into their gating and dysfunction in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Side Fenestrations Provide an "Anchor" for a Stable Binding of A1899 to the Pore of TASK-1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Discovery and Synthesis of A1899: A Potent TASK-1 and TASK-3 Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the compound A1899, a potent and selective blocker of the two-pore domain potassium (K2P) channels TASK-1 (KCNK3) and TASK-3 (KCNK9). This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its synthesis and evaluation.

Introduction to A1899

A1899, with the chemical name N-[(2,4-Difluorophenyl)methyl]-2'-[[[2-(4-methoxyphenyl)acetyl]amino]methyl][1,1'-biphenyl]-2-carboxamide, has emerged as a valuable pharmacological tool for studying the physiological roles of TASK-1 and TASK-3 channels. These channels are implicated in a variety of physiological processes, including the regulation of neuronal excitability, breathing, and cardiac function. A1899's high affinity and selectivity make it a superior probe for elucidating the therapeutic potential of targeting these channels.

Discovery and Biological Activity

A1899 was identified as a potent blocker of TASK-1 and TASK-3 channels.[1][2] It exhibits significantly higher affinity for TASK-1 over the closely related TASK-3 channel.[2][3] The compound acts as an open-channel blocker, binding to residues within the central cavity of the channel pore.[1][2]

Quantitative Data

The inhibitory activity of A1899 on TASK channels has been quantified in various expression systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.

| Channel | Expression System | IC50 (nM) | Reference |

| TASK-1 | Xenopus oocytes | 35.1 | [2] |

| TASK-1 | CHO cells | 7 | [2] |

| TASK-3 | CHO cells | 70 | [2] |

Mechanism of Action and Signaling Pathways

A1899 exerts its inhibitory effect by physically occluding the pore of the TASK-1 and TASK-3 channels, thereby preventing the flow of potassium ions.[1] This blockade of the outward potassium current leads to depolarization of the cell membrane, which can have significant downstream effects on cellular excitability.

The following diagram illustrates the mechanism of A1899 action at the cellular level:

Inhibition of TASK-1 and TASK-3 channels by A1899 can modulate various signaling pathways. For instance, in neurons, this can lead to an increase in firing frequency. The following diagram illustrates a simplified signaling pathway affected by A1899.

Synthesis of A1899

While a detailed, step-by-step synthesis of A1899 is not publicly available in a single source, a plausible synthetic route can be constructed based on established organic chemistry principles and published methods for analogous compounds. The synthesis can be envisioned as a multi-step process involving the formation of the core biphenyl structure followed by amide bond formations.

Proposed Synthetic Workflow

The following diagram outlines a logical workflow for the synthesis of A1899.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on general synthetic methodologies for similar chemical transformations.

Step 1: Synthesis of 2'-(Aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid

This key intermediate can be synthesized from commercially available starting materials through a Suzuki coupling reaction to form the biphenyl core, followed by functional group manipulations to introduce the aminomethyl and carboxylic acid moieties.

Step 2: Amide coupling with (2,4-difluorophenyl)methanamine

-

Dissolve 2'-(aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add (2,4-difluorophenyl)methanamine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Amide coupling with 2-(4-methoxyphenyl)acetic acid

-

Dissolve the product from Step 2 (1.0 eq) and 2-(4-methoxyphenyl)acetic acid (1.1 eq) in a suitable aprotic solvent (e.g., DCM or DMF).

-

Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Work up the reaction as described in Step 2.

-

Purify the final product, A1899, by column chromatography or recrystallization to obtain a high-purity compound.

Experimental Protocols for Biological Evaluation

Cell Culture and Channel Expression

-

CHO-K1 cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. Cells are transiently transfected with plasmids encoding human TASK-1 or TASK-3 channels using a suitable transfection reagent.

-

Xenopus laevis oocytes are prepared and injected with cRNA encoding the desired potassium channel.

Electrophysiology

The inhibitory effect of A1899 on TASK-1 and TASK-3 channels can be measured using the whole-cell patch-clamp technique.

-

Cell Preparation: Use transfected CHO cells or prepared Xenopus oocytes expressing the target channel.

-

Pipette Solution (Intracellular): A typical intracellular solution contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH.

-

Bath Solution (Extracellular): A typical extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Recording:

-

Establish a whole-cell recording configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply voltage steps or ramps to elicit channel currents.

-

Perfuse the cell with the extracellular solution containing various concentrations of A1899.

-

Record the steady-state current at a depolarized potential (e.g., +40 mV).

-

-

Data Analysis:

-

Measure the current inhibition at each concentration of A1899.

-

Plot the percentage of current inhibition against the logarithm of the A1899 concentration.

-

Fit the data to the Hill equation to determine the IC50 value.

-

The following diagram illustrates the general workflow for determining the IC50 of A1899.

Conclusion

A1899 is a potent and selective blocker of TASK-1 and TASK-3 potassium channels, making it an invaluable tool for pharmacological research. This guide has provided a comprehensive overview of its discovery, a plausible synthetic route with detailed experimental protocols, and methods for its biological evaluation. The information presented herein is intended to support researchers and scientists in the fields of pharmacology, medicinal chemistry, and drug development in their efforts to further understand the roles of TASK channels and to develop novel therapeutics targeting these important ion channels.

References

- 1. Rational Design, Synthesis, and In-Silico Evaluation of Homologous Local Anesthetic Compounds as TASK-1 Channel Blockers [mdpi.com]

- 2. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Selectivity Profile of A1899 Against K2P Channels

This technical guide provides a comprehensive overview of the selectivity profile of A1899, a potent blocker of the two-pore domain potassium (K2P) channel subfamily, with a primary focus on its interaction with TASK-1 (K2P3.1) and TASK-3 (K2P9.1) channels.

Introduction to A1899

A1899 is a small molecule compound identified as a highly potent and selective blocker of TASK-1 and, to a lesser extent, TASK-3 channels.[1][2][3] Its high affinity and specificity make it a valuable pharmacological tool for investigating the physiological roles of these channels and as a potential scaffold for therapeutic development.[3][4] K2P channels are responsible for leak potassium currents that are crucial in setting the resting membrane potential in a variety of excitable cells, making them important targets in numerous physiological and pathophysiological processes.[5][6] A1899 acts as an open-channel blocker, binding to residues within the central pore of the channel.[1][2][4]

Quantitative Selectivity Profile of A1899

The selectivity of A1899 has been primarily characterized by determining its half-maximal inhibitory concentration (IC₅₀) against a panel of K2P channels and other related ion channels. The data, summarized below, demonstrates a clear preference for TASK-1.

Table 1: A1899 IC₅₀ Values Against K2P Channels

| Channel Subtype | Gene Name | Expression System | IC₅₀ Value | Reference |

|---|---|---|---|---|

| hTASK-1 | KCNK3 | CHO Cells | 7 nM | [1][2] |

| hTASK-3 | KCNK9 | CHO Cells | 70 nM | [1][2] |

| xTASK-1 | KCNK3 | Xenopus Oocytes | 35.1 nM | [3][4] |

| hTRESK | KCNK18 | Not Specified | 0.9 µM (900 nM) | [1][2] |

| Other K+ Channels | Various | Not Specified | > 2 µM |[1][2] |

h: human, x: Xenopus

The data indicates that A1899 is over 12.5-fold more selective for TASK-1 and TASK-3 over other tested potassium channels.[1][2] Furthermore, it displays a 10-fold higher affinity for TASK-1 over TASK-3.[3] Studies have also shown that A1899 is largely inactive against a wide range of other ion channels when tested in the submicromolar range, underscoring its high specificity.[3]

Mechanism of Action and Binding Site

A1899 inhibits channel function by physically occluding the ion conduction pathway.[3] It binds from the intracellular side to the central cavity of the open channel, effectively plugging the pore.[4] This binding stabilizes the closed state of the channel.[3]

Mutagenesis and molecular modeling studies have identified key residues that form the A1899 binding site. These residues are located in the second (M2) and fourth (M4) transmembrane segments and the pore loops that line the central cavity.[3][4] The slight difference in amino acid sequence between TASK-1 and TASK-3 within this binding region is thought to account for the 10-fold difference in A1899 affinity.[3]

Experimental Protocols

The determination of A1899's selectivity profile relies on robust electrophysiological techniques to measure ion channel function in response to the compound.

-

Mammalian Cells: Chinese Hamster Ovary (CHO) cells are commonly used.[1][2] Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) and transiently transfected with plasmids encoding the specific human K2P channel subunit of interest (e.g., hTASK-1, hTASK-3). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells for recording.

-

Xenopus Oocytes: Oocytes are harvested and prepared from female Xenopus laevis frogs.[4] They are then injected with cRNA encoding the desired K2P channel. The oocytes are incubated for 2-5 days to allow for channel expression on the plasma membrane.

-

Whole-Cell Patch-Clamp (for Mammalian Cells):

-

Preparation: Transfected CHO cells are plated on glass coverslips. The coverslip is placed in a recording chamber on an inverted microscope and continuously perfused with an extracellular (bath) solution.

-

Recording: A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

-

Current Measurement: The membrane patch under the pipette is ruptured to gain electrical access to the cell interior ("whole-cell" configuration). The membrane potential is clamped at a specific voltage (e.g., +40 mV), and the resulting outward K+ current through the expressed channels is recorded.

-

Drug Application: A baseline current is established. A1899 is then applied at various concentrations via the perfusion system. The blocking effect is measured as the percentage reduction in the steady-state current.

-

-

Two-Electrode Voltage-Clamp (TEVC) (for Xenopus Oocytes):

-

Preparation: An oocyte expressing the target channel is placed in a recording chamber with an external solution.

-

Recording: Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current to clamp the voltage at a desired level.

-

Current Measurement: The oocyte is held at a holding potential, and voltage steps are applied to elicit channel currents.

-

Drug Application: A1899 is applied via the bath solution at increasing concentrations to determine the dose-dependent inhibition of the channel current.

-

For each concentration of A1899, the percentage of current inhibition is calculated. The inhibition data is then plotted against the logarithm of the A1899 concentration. A sigmoidal dose-response curve is fitted to the data using the Hill equation to determine the IC₅₀ value.

Conclusion

A1899 is a potent and selective inhibitor of TASK-1 and TASK-3 channels. Its selectivity is well-documented through electrophysiological studies, with IC₅₀ values in the low nanomolar range for TASK-1 and a clear margin of selectivity against other K2P and K+ channels. The detailed understanding of its mechanism as a pore blocker and the established protocols for its evaluation make A1899 an essential tool for research into the function of TASK channels in health and disease.

References

- 1. A 1899 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Molecular Pharmacology of K2P Potassium Channels | Cell Physiol Biochem [cellphysiolbiochem.com]

- 4. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Insights into the Mechanisms and Pharmacology of K2P Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scvrb-core.ucsf.edu [scvrb-core.ucsf.edu]

A1899: A Comprehensive Technical Guide for a Novel Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

A1899 has emerged as a potent and highly selective blocker of the two-pore domain potassium (K2P) channel TASK-1 (K2P3.1), a key regulator of cellular membrane potential. This technical guide provides an in-depth overview of A1899, including its mechanism of action, selectivity profile, and the experimental methodologies used for its characterization. Furthermore, it explores the potential therapeutic applications of A1899, particularly in the realms of cardiovascular and respiratory medicine. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting TASK-1 channels with A1899.

Introduction

Two-pore domain potassium (K2P) channels are crucial in setting the resting membrane potential and regulating cellular excitability in a variety of tissues. Among these, the TWIK-related acid-sensitive K+ (TASK) channels, particularly TASK-1, have garnered significant attention as therapeutic targets. TASK-1 channels are implicated in a range of physiological processes, including the control of neuronal excitability, aldosterone secretion, and the response to hypoxia in chemoreceptor cells.

A1899 is a synthetic small molecule that has been identified as a highly potent and selective antagonist of the TASK-1 channel. Its ability to specifically modulate the activity of this channel presents a promising avenue for the development of novel therapeutics for conditions where TASK-1 dysfunction is a contributing factor.

Mechanism of Action

A1899 functions as an open-channel blocker of the TASK-1 channel. It exerts its inhibitory effect by binding to a specific site within the central cavity of the channel pore, thereby physically occluding the passage of potassium ions. This mechanism has been elucidated through a combination of electrophysiological studies, site-directed mutagenesis, and the use of chimeric channels.

Binding Site Identification

The binding site for A1899 within the TASK-1 channel has been mapped to residues located in the P1 and P2 pore-lining regions, the M2 and M4 transmembrane segments, and the halothane response element (HRE). Alanine scanning mutagenesis has been instrumental in identifying key amino acid residues that are critical for the high-affinity binding of A1899.

Quantitative Data

The potency and selectivity of A1899 have been quantified using various electrophysiological techniques in different expression systems.

Table 1: Inhibitory Potency of A1899 on TASK-1 and TASK-3 Channels

| Channel | Expression System | IC50 (nM) | Reference |

| Human TASK-1 | CHO Cells | 7 | [1] |

| Human TASK-1 | Xenopus Oocytes | 35.1 ± 3.8 | [1] |

| Human TASK-3 | CHO Cells | 70 | [1] |

Table 2: Selectivity Profile of A1899 Against Various Potassium Channels

| Channel | Expression System | Concentration of A1899 (nM) | % Inhibition | Reference |

| TASK-1 | Xenopus Oocytes | 100 | 74.2 ± 3.4 | [1] |

| TASK-3 | Xenopus Oocytes | 100 | 22.2 ± 1.6 | [1] |

| Other K+ Channels | Xenopus Oocytes | 100 | < 11% | [1] |

| K2P18.1 (TRESK) | Not Specified | > 2000 | - |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of A1899.

Electrophysiology

-

Oocyte Preparation: Oocytes are surgically removed from anesthetized Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: cRNA encoding the desired potassium channel (e.g., TASK-1) is injected into the oocytes.

-

Recording: After 1-3 days of incubation, whole-cell currents are recorded using the two-electrode voltage clamp technique.

-

Voltage Protocol: A typical voltage-step protocol involves holding the oocyte at a potential of -80 mV and applying depolarizing steps from -70 mV to +70 mV in 10 mV increments for 200 ms.[1]

-

Solutions:

-

ND96 solution (for oocyte incubation): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

-

Recording solution (bath): Specific composition may vary depending on the experiment, but typically contains a physiological salt solution.

-

-

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured under standard conditions and transiently transfected with the plasmid DNA encoding the potassium channel of interest.

-

Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

Solutions:

-

Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH 7.4.

-

Intracellular solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, pH 7.2.

-

-

Molecular Biology

-

Method: Point mutations are introduced into the channel's cDNA using commercially available kits (e.g., QuikChange Site-Directed Mutagenesis Kit).

-

Procedure:

-

Design mutagenic primers containing the desired nucleotide change.

-

Perform PCR using a high-fidelity polymerase and the plasmid DNA as a template.

-

Digest the parental, methylated DNA with DpnI.

-

Transform the mutated plasmid into competent E. coli for amplification.

-

Verify the mutation by DNA sequencing.

-

-

Strategy: To identify domains responsible for A1899 sensitivity, chimeric channels are constructed between the sensitive TASK-1 and the insensitive TASK-4 channels.[1]

-

Method: Overlap extension PCR is a common method for creating such chimeras.

-

Amplify the desired fragments of TASK-1 and TASK-4 with primers that have overlapping sequences.

-

Use the purified fragments as a template in a second PCR reaction to generate the full-length chimeric construct.

-

Clone the final product into an expression vector.

-

Signaling Pathways and Experimental Workflows

A1899 Mechanism of Action

Caption: A1899 binds to the open pore of the TASK-1 channel, leading to its blockade.

Experimental Workflow for A1899 Characterization

Caption: Workflow for the preclinical characterization of A1899.

Therapeutic Potential

The selective inhibition of TASK-1 channels by A1899 suggests its potential therapeutic utility in a variety of disease states.

Cardiovascular Applications

-

Atrial Fibrillation: TASK-1 channels are predominantly expressed in the atria compared to the ventricles. Their inhibition can prolong the atrial action potential duration, a strategy known to be effective in treating atrial fibrillation.

-

Hypertension: TASK-1 channels in the adrenal gland play a role in regulating aldosterone secretion. Antagonism of these channels could potentially lower blood pressure.

Respiratory Stimulation

-

Apnea and Respiratory Depression: TASK channels are expressed in carotid body glomus cells, which are the primary chemosensors for blood oxygen levels. Inhibition of these channels mimics a low-oxygen state, leading to an increase in respiratory drive. This makes A1899 a potential candidate for treating conditions like apnea of prematurity and drug-induced respiratory depression.

Conclusion

A1899 is a valuable pharmacological tool for studying the physiological roles of TASK-1 channels and represents a promising lead compound for the development of novel therapeutics. Its high potency and selectivity make it an attractive candidate for targeting diseases where TASK-1 channel dysfunction is a key pathological feature. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential and safety profile of A1899.

References

Structural Analysis of A1899 Binding to the TASK-1 Potassium Channel: A Technical Guide

This technical guide provides an in-depth analysis of the structural and molecular basis for the interaction between the potent and selective blocker A1899 and the two-pore domain potassium (K2P) channel, TASK-1 (KCNK3). The content herein is intended for researchers, scientists, and drug development professionals engaged in ion channel research and pharmacology.

Quantitative Analysis of A1899 Binding and Affinity

A1899 has been identified as a highly potent and selective inhibitor of TASK-1 channels.[1][2] Its inhibitory concentration (IC50) varies depending on the expression system, showing higher potency in mammalian cells compared to Xenopus oocytes.[1][3] The affinity of A1899 is significantly higher for TASK-1 than for its closest relative, TASK-3, and other potassium channels.[1]

Table 1: Inhibitory Potency (IC50) of A1899 on Various Potassium Channels

| Channel | Expression System | IC50 (nM) | Reference |

|---|---|---|---|

| TASK-1 | Xenopus oocytes | 35.1 ± 3.8 | [1] |

| TASK-1 | CHO cells | 7.0 ± 1.0 | [1][3] |

| TASK-3 | CHO cells | 70.0 ± 9.0 | [1][3] |

| TASK-2 | Xenopus oocytes | 12,000 ± 2,200 | [1] |

| TREK-1 | Xenopus oocytes | 23,800 ± 1,800 | [1] |

| TRESK | Xenopus oocytes | 900 ± 100 | [1] |

| Kv1.1 | Xenopus oocytes | 2,700 ± 300 |[1] |

Mutagenesis studies have been crucial in identifying the specific amino acid residues that form the A1899 binding site. Deletion of or mutations within the pore loops (P1, P2), transmembrane segments (M2, M4), and the C-terminal halothane response element (HRE) drastically reduce the binding affinity, confirming their role in drug coordination.[1][2]

Table 2: Effect of TASK-1 Mutations on A1899 Inhibition

| Mutation | A1899 Concentration (nM) | % Block of Wild-Type | % Block of Mutant | Fold Change in IC50 | Reference |

|---|---|---|---|---|---|

| ΔHRE (243VLRFMT248) | 35 (IC50) | 50% | Negligible | 371-fold increase | [1] |

| T93A (P1 Loop) | 400 | 78 ± 5% | 26.4 ± 6.4% | - | [1] |

| T199A (P2 Loop) | 400 | 78 ± 5% | 36.4 ± 6.4% | - |[1] |

Mechanism of Action and Binding Site Characterization

A1899 functions as an open-channel blocker, accessing its binding site from the intracellular side and physically occluding the channel pore.[1][3][4] This mechanism is supported by several lines of evidence:

-

The blocking action of A1899 is significantly faster when applied to the cytosolic face of the channel in inside-out macropatch recordings.[1]

-

Blocker affinity is reduced in the presence of high extracellular potassium concentrations, a characteristic feature of open-channel blockers that bind within the central cavity.[1][3]

-

The block is not voltage-dependent, indicating the binding site is located within the transmembrane electric field.[1]

The binding site for A1899 is a complex pocket formed by residues from multiple domains of the TASK-1 channel. Alanine scanning mutagenesis and the creation of chimeric channels (TASK-1/TASK-4) have pinpointed the M2 and M4 transmembrane segments, the P1 and P2 pore loops, and the C-terminal halothane response element as critical components of the binding site.[1][2][3] More recent computational models, based on new K2P crystal structures, suggest that many of these residues line newly identified side fenestrations adjacent to the central cavity.[4] The binding of A1899 to these fenestrations may act as a physical "anchor" that stabilizes the closed or blocked state of the channel.[4]

Experimental Protocols

The characterization of the A1899-TASK-1 interaction has relied on a combination of electrophysiology, molecular biology, and computational modeling.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To measure macroscopic ionic currents through TASK-1 channels expressed in Xenopus laevis oocytes and to determine the dose-dependent inhibition by A1899.

Methodology:

-

cRNA Preparation and Injection: Human TASK-1 cRNA is synthesized in vitro. Xenopus laevis oocytes are surgically removed and injected with approximately 50 nl of cRNA. Oocytes are then incubated for 1-3 days to allow for channel expression.[2]

-

Solutions: The standard bath solution (ND96) contains 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, adjusted to pH 7.4.[2] A1899 is dissolved in DMSO and then diluted to final concentrations in ND96.

-

Recording: Oocytes are placed in a recording chamber and impaled with two glass microelectrodes (0.5–1.5 MΩ resistance) filled with 3 M KCl.[2] A two-electrode voltage clamp amplifier is used to control the membrane potential and record currents.

-

Voltage Protocol: A typical protocol involves holding the oocyte at a potential of -80 mV, followed by depolarizing voltage steps (e.g., 200 ms steps from -70 mV to +70 mV in 10 mV increments) to elicit outward potassium currents.[1]

-

Data Analysis: The inhibitory effect of A1899 is measured by comparing the current amplitude before and after drug application. Dose-response curves are generated by plotting the percentage of block against the logarithm of the A1899 concentration, and the data are fitted with the Hill equation to determine the IC50 value.[1]

Site-Directed Mutagenesis

Objective: To identify specific amino acid residues involved in A1899 binding.

Methodology:

-

Mutant Generation: Point mutations (e.g., alanine substitutions) or deletions are introduced into the TASK-1 cDNA using PCR-based site-directed mutagenesis kits.

-

Sequence Verification: The sequence of all mutant constructs is verified by DNA sequencing to ensure the intended mutation was correctly introduced.

-

Expression and Analysis: cRNA is generated from the mutant cDNA and injected into Xenopus oocytes. The sensitivity of the mutant channels to A1899 is then assessed using TEVC as described above. A significant reduction in block or a large increase in the IC50 value compared to the wild-type channel indicates that the mutated residue is part of the binding site.[1]

Homology Modeling and Molecular Docking

Objective: To generate a structural model of the A1899-TASK-1 complex and predict binding interactions.

Methodology:

-

Homology Modeling: A 3D model of the TASK-1 open-pore state is built using the known crystal structure of a related K2P channel (e.g., TRAAK) as a template.

-

Ligand Preparation: The 3D structure of A1899 is generated and energy-minimized.

-

Molecular Docking: Docking simulations are performed using software such as GOLD (Genetic Optimisation for Ligand Docking).[1] The A1899 molecule is docked into the central cavity of the TASK-1 model, and the resulting poses are scored based on their predicted binding energy and interactions.

-

Molecular Dynamics (MD) Simulations: The most plausible docking pose is subjected to MD simulations (e.g., for 30 ns) to assess the stability of the drug-channel complex and analyze the dynamic interactions between A1899 and specific residues over time.[1][4] The results are then correlated with experimental data from mutagenesis studies to validate the model.[1]

Conclusion and Future Directions

The structural analysis of A1899 binding to TASK-1 reveals a complex interaction involving multiple domains that form an intracellular-facing binding pocket within the channel's central cavity and adjacent side fenestrations. The combination of electrophysiology, mutagenesis, and computational modeling has provided a detailed, albeit model-based, view of this interaction.[1][4] While a high-resolution co-crystal or cryo-EM structure of the A1899-TASK-1 complex has not yet been reported, the existing data provide a robust framework for the rational design of novel, even more potent and selective TASK-1 modulators. Future structural studies will be invaluable for refining our understanding of the precise molecular determinants of drug binding and for developing new therapeutic agents targeting K2P channels.

References

- 1. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Side Fenestrations Provide an "Anchor" for a Stable Binding of A1899 to the Pore of TASK-1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of A1899: A Technical Whitepaper

Disclaimer: Publicly available information on the comprehensive toxicity of A1899 is limited. This document summarizes the known pharmacological effects of A1899 and presents a framework for its preliminary toxicological assessment based on standard preclinical research protocols. The quantitative toxicity data herein is illustrative and not derived from actual experimental results for A1899.

Introduction

A1899 is recognized as a potent inhibitor of the two-pore domain potassium (K2P) channels, specifically the TASK (TWIK-related acid-sensitive K+) channel subfamily. Its primary pharmacological action involves the modulation of ion channel activity, which can influence cellular membrane potential and downstream signaling pathways. Understanding the potential toxicity of such a compound is paramount for any further therapeutic development. This whitepaper outlines the known pharmacological effects of A1899 and proposes a standard suite of preliminary toxicity studies to evaluate its safety profile.

Known Pharmacological Effects

A1899 has been identified as an inhibitor of TASK channels. One study demonstrated that A1899 inhibited TASK channel activity by 35% at a concentration of 400 nmol/L[1]. This inhibition leads to an increase in intracellular calcium concentration ([Ca2+]i) in specific cell types, such as carotid body type-1 cells[1]. Another study reported IC50 values for A1899 against KCNK3 (a member of the TASK channel family) and KCNK9 channels as 200 nM and 3.2 µM, respectively.

Signaling Pathway

The known signaling pathway for A1899 involves the direct inhibition of TASK channels, leading to membrane depolarization and subsequent influx of extracellular calcium.

References

A1899: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1899 is a potent and selective blocker of the two-pore domain potassium (K2P) channels TASK-1 (K2P3.1) and TASK-3 (K2P9.1). These channels are implicated in a variety of physiological processes, making A1899 a valuable pharmacological tool for their study and a potential lead compound in drug discovery. This technical guide provides a comprehensive overview of the known chemical properties and stability of A1899, intended to support researchers and drug development professionals in their work with this compound.

Chemical Properties

The fundamental chemical properties of A1899 are summarized in the table below. This information has been compiled from various chemical suppliers and research publications.

| Property | Value | Reference |

| Chemical Name | N-[(2,4-Difluorophenyl)methyl]-2'-[[[2-(4-methoxyphenyl)acetyl]amino]methyl][1,1'-biphenyl]-2-carboxamide | [1][2] |

| Molecular Formula | C₃₀H₂₆F₂N₂O₃ | [1][2] |

| Molecular Weight | 500.55 g/mol | [1][2] |

| CAS Number | 498577-46-1 | [1] |

| Appearance | White to beige powder | [3] |

| Purity | ≥97% (HPLC) | [3] |

| Solubility | Soluble in DMSO to 100 mM | [1][2] |

Stability and Storage

Currently, specific, publicly available stability studies for A1899 under various conditions such as a range of pH values, temperatures, and light exposure are limited. However, based on supplier recommendations, the following storage conditions are advised to ensure the integrity of the compound.

| Condition | Recommendation | Reference |

| Storage Temperature | Store at -20°C | [1][2] |

| General Handling | It is recommended to protect the compound from light and moisture. |

General Approach to Stability Assessment: Forced Degradation Studies

In the absence of specific stability data for A1899, a general understanding of how the stability of a novel drug substance is determined can be derived from regulatory guidelines on forced degradation studies.[1][2][3][4][5] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][4]

A typical forced degradation study would expose A1899 to a variety of stress conditions, including:

-

Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at various concentrations and temperatures to assess susceptibility to pH-dependent degradation.

-

Oxidation: Exposure to oxidizing agents (e.g., hydrogen peroxide) to evaluate oxidative stability.

-

Thermal Stress: Heating the solid compound or a solution at elevated temperatures to determine its thermal lability.

-

Photostability: Exposing the compound to light of specific wavelengths and intensities to assess its sensitivity to photodegradation.

The degradation products would then be characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action and Signaling Pathway

A1899 exerts its biological effects by directly blocking the pore of TASK-1 and TASK-3 potassium channels.[1][2] This action inhibits the outward flow of potassium ions, leading to depolarization of the cell membrane. This mechanism is particularly relevant in excitable cells like neurons and cardiomyocytes.

Below is a diagram illustrating the mechanism of action of A1899 on a TASK channel.

Caption: Mechanism of A1899 as a TASK channel blocker.

Experimental Protocols

Biological Activity Characterization: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a standard method for characterizing the effect of compounds on ion channels expressed in a heterologous system.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human TASK-1 or TASK-3 channel.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard bath solution.

-

The oocyte is impaled with two microelectrodes filled with KCl, one for voltage sensing and one for current injection.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Voltage steps are applied to elicit channel currents.

-

-

Compound Application: A1899 is dissolved in the bath solution at various concentrations and perfused over the oocyte.

-

Data Analysis: The inhibition of the channel current by A1899 is measured, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the concentration-response data to a Hill equation.

Representative Synthesis Workflow

While the exact synthesis of A1899 is proprietary, a plausible synthetic route can be conceptualized based on the synthesis of other complex amides and biphenyl derivatives. The following diagram illustrates a generalized workflow.

Caption: A generalized synthetic workflow for A1899.

This conceptual workflow involves two sequential amide coupling reactions. The first step would involve coupling 2-(4-methoxyphenyl)acetic acid with a suitable 2'-(aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid derivative. The resulting intermediate would then undergo a second amide coupling with 2,4-difluorobenzylamine to yield the final product, A1899. Each coupling step would typically be mediated by standard peptide coupling reagents.

Conclusion

A1899 is a well-characterized pharmacological tool with potent and selective blocking activity on TASK-1 and TASK-3 potassium channels. While its fundamental chemical properties are well-documented, detailed public data on its stability under various stress conditions is lacking. The information and generalized protocols provided in this guide are intended to assist researchers in the effective use, handling, and further investigation of this important molecule. For critical applications, it is recommended to perform in-house stability and purity assessments.

References

A Technical Guide to TASK-1 Potassium Channel Inhibitors: A Comprehensive Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

TWIK-related acid-sensitive potassium (TASK-1) channels, also known as KCNK3 or K2P3.1, are members of the two-pore domain potassium (K2P) channel family. These channels are critical in setting the resting membrane potential and regulating cellular excitability in a variety of tissues, including the heart, brain, and lungs. Their involvement in key physiological processes such as neuronal signaling, cardiac function, and respiratory control has made them a significant target for pharmacological intervention. This technical guide provides a comprehensive review of the current literature on TASK-1 inhibitors, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support ongoing research and drug development efforts.

Data Presentation: Quantitative Analysis of TASK-1 Inhibitors

The development of potent and selective TASK-1 inhibitors is a key objective for therapeutic applications. The following table summarizes the in vitro potency and selectivity of various TASK-1 inhibitors reported in the literature.

| Compound Name/ID | Scaffold | TASK-1 IC50 | TASK-3 IC50 | Selectivity (TASK-3/TASK-1) | Other Channels (IC50) | Assay Method | Reference |

| A1899 | Biaryl derivative | 7 nM | 70 nM | 10-fold | - | Electrophysiology (CHO cells) | [1] |

| A293 | Aromatic carbonamide | ~250 nM | - | - | KV1.5 (10- to 43-fold higher IC50) | Electrophysiology | |

| ML365 | Bis-amide | 16 nM | 1 µM | 62-fold | Kir2.1, KCNQ2, hERG (> 30 µM) | Automated electrophysiology | [2] |

| Compound 3 (bis-amide series) | Bis-amide | 75 nM (QPatch) | 690 nM (QPatch) | 9-fold | KCNQ2, hERG, Kir2.1 (> 30 µM) | QPatch, Thallium Flux | [1] |

| Compound 35 (bis-amide series) | Bis-amide | 16 nM | 992 nM | 62-fold | - | Electrophysiology | [1] |

| F3 | 3-benzamidobenzoic acid derivative | 148 nM | 1.75 µM | ~12-fold | - | Two-electrode voltage clamp (Xenopus oocytes) | [3] |

| Doxapram | Respiratory stimulant | Potent inhibitor | - | - | - | Patch-clamp (porcine cardiomyocytes) | [4] |

| Carvedilol | Beta-blocker | 0.83 µM (CHO cells) | - | - | - | Electrophysiology (CHO cells, Xenopus oocytes) | |

| BAY2586116 | TASK-1/3 antagonist | Potent inhibitor | Potent inhibitor | - | - | Preclinical and clinical studies | [5] |

Experimental Protocols

The characterization of TASK-1 inhibitors relies on various electrophysiological techniques. Below are detailed methodologies for the key experiments cited in the literature.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is commonly used for the functional expression and characterization of ion channels.

Materials:

-

Xenopus laevis oocytes

-

cRNA of the target ion channel (e.g., human TASK-1)

-

ND96 recording solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4)

-

3 M KCl for electrode filling

-

Borosilicate glass capillaries

-

Microelectrode puller

-

TEVC amplifier and data acquisition system

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with the cRNA of the TASK-1 channel and incubate for 2-5 days to allow for channel expression.

-

Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl.

-

Recording Setup: Place an oocyte in the recording chamber perfused with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Voltage Clamp Protocol:

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply voltage steps or ramps to elicit channel currents. A typical protocol involves stepping the voltage from a holding potential to various test potentials (e.g., -100 mV to +60 mV in 20 mV increments) for a duration of 200-500 ms.

-

Record the resulting currents.

-

-

Compound Application: Perfuse the recording chamber with solutions containing the test inhibitor at various concentrations.

-

Data Analysis: Measure the current amplitude at a specific voltage (e.g., +60 mV) before and after compound application to determine the percentage of inhibition. Construct concentration-response curves to calculate the IC50 value.

Whole-Cell Patch-Clamp on Mammalian Cells

This technique allows for the recording of ionic currents from the entire cell membrane.

Materials:

-

Mammalian cells expressing TASK-1 channels (e.g., CHO or HEK293 cells, or isolated primary cells like cardiomyocytes).

-

External solution (in mM, example for cardiomyocytes): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal solution (pipette solution, in mM, example for cardiomyocytes): 120 K-gluconate, 20 KCl, 5 NaCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP, pH 7.2.

-

Borosilicate glass capillaries.

-

Microelectrode puller and polisher.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips. For primary cells, follow appropriate isolation protocols.

-

Pipette Preparation: Pull and fire-polish glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording:

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a cell with the micropipette using the micromanipulator.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

-

Voltage Clamp Protocol:

-

Hold the cell at a specific potential (e.g., -80 mV).

-

Apply voltage ramps or steps to elicit TASK-1 currents. For example, a ramp from -100 mV to +60 mV over 500 ms.

-

Record the resulting whole-cell currents.

-

-

Inhibitor Application: Apply the test compound to the external solution and perfuse over the cell.

-

Data Analysis: Measure the current at a specific voltage before and after drug application to determine the inhibitory effect and calculate the IC50.

Signaling Pathways and Experimental Workflows

Signaling Pathway of TASK-1 Regulation by GPCRs

TASK-1 channels are regulated by various signaling pathways, including G-protein coupled receptors (GPCRs). The diagram below illustrates the inhibition of TASK-1 via the Gq-RhoA-ROCK pathway.

References

- 1. Potent and selective inhibitors of the TASK-1 potassium channel through chemical optimization of a bis-amide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Treatment of atrial fibrillation with doxapram: TASK-1 potassium channel inhibition as a novel pharmacological strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel TASK channel antagonist nasal spray reduces sleep apnea severity in physiological responders: a randomized, blinded, trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for A1899 in In Vitro Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing A1899, a potent and selective blocker of the two-pore domain potassium (K2P) channel TASK-1 (KCNK3), in in vitro electrophysiology experiments. The following protocols and data are designed to assist in the investigation of TASK-1 channel function and the effects of its modulation in various cell types.

Introduction to A1899

A1899 is a highly selective pharmacological tool for studying the physiological roles of TASK-1 channels. TASK-1 channels are members of the K2P family of potassium channels that contribute to the resting membrane potential and cellular excitability in a variety of tissues. These channels are characterized by their instantaneous and non-inactivating potassium currents. A1899 acts as an open-channel blocker, physically occluding the pore of the TASK-1 channel.[1] This blockade is not dependent on the membrane voltage.[1][2] By inhibiting the outward flow of potassium ions, A1899 leads to membrane depolarization, which can subsequently trigger the opening of voltage-gated ion channels, such as calcium channels, leading to an increase in intracellular calcium.[3]

Data Presentation: Quantitative Effects of A1899

The following table summarizes the key quantitative parameters of A1899's inhibitory effects on TASK-1 channels as determined by in vitro electrophysiology.

| Parameter | Value | Cell Type / Expression System | Experimental Condition | Reference |

| IC₅₀ | 7 nM | CHO cells | Heterologous expression of human TASK-1 | [2] |

| IC₅₀ | 35.1 nM | Xenopus oocytes | Heterologous expression of human TASK-1 | [2] |

| % Inhibition | 35% | Neonatal rat carotid body type-1 cells | 400 nmol/L A1899 on endogenous TASK channels | [3] |

| % Blockade | ~90% | Xenopus oocytes | 400 nM A1899 on human TASK-1 in ND96 solution | [1] |

| % Blockade | 59.7% | Xenopus oocytes | 400 nM A1899 on human TASK-1 in high extracellular K⁺ | [1] |

| Voltage Dependence | None | Xenopus oocytes | Inward and outward currents blocked to the same extent | [1][2] |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of A1899 involves the direct blockade of the TASK-1 potassium channel. This initiates a cascade of events related to changes in cellular excitability.

Caption: A1899 blocks TASK-1, leading to depolarization and calcium influx.

Experimental Protocols

This section provides a detailed protocol for characterizing the effects of A1899 on TASK-1 channels using whole-cell patch-clamp electrophysiology in a heterologous expression system (e.g., CHO or HEK293 cells) or primary cells.

Experimental Workflow Overview

Caption: Workflow for in vitro electrophysiological analysis of A1899.

Materials

-

Cell Line: CHO or HEK293 cells stably or transiently transfected with the gene encoding human TASK-1 (KCNK3). Alternatively, primary cells endogenously expressing TASK-1 can be used (e.g., neonatal rat carotid body type-1 cells).[3]

-

A1899 Stock Solution: Prepare a 10 mM stock solution of A1899 in DMSO. Store at -20°C.

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

-

Electrophysiology Rig: Inverted microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer (e.g., Digidata 1550), and data acquisition software (e.g., pCLAMP).

-

Patch Pipettes: Borosilicate glass capillaries (1.5 mm outer diameter).

Methods

-

Cell Preparation:

-

Plate cells expressing TASK-1 onto glass coverslips 24-48 hours before the experiment.

-

For primary cells, follow established dissociation and culturing protocols.[3]

-

-

Solution Preparation:

-

Prepare fresh external and internal solutions on the day of the experiment and filter-sterilize.

-

Prepare serial dilutions of A1899 from the stock solution into the external solution to achieve the desired final concentrations (e.g., 1 nM to 1 µM). The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

-

-

Pipette Fabrication:

-

Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.

-

Fire-polish the pipette tips to a final resistance of 3-5 MΩ when filled with the internal solution.

-

Fill the pipettes with the internal solution and ensure no air bubbles are present.

-

-

Whole-Cell Recording:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (e.g., 1-2 mL/min).

-

Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

-

Data Acquisition Protocol:

-

To elicit TASK-1 currents, apply a series of voltage steps or a voltage ramp. A typical voltage-step protocol would be from a holding potential of -80 mV, stepping to potentials between -100 mV and +80 mV in 20 mV increments for 200-500 ms.[1]

-

Record baseline currents in the external solution for at least 3-5 minutes to ensure stability.

-

Perfuse the cell with the external solution containing a specific concentration of A1899.

-

Allow 2-5 minutes for the drug to equilibrate and the effect to reach a steady state.

-

Record the currents in the presence of A1899 using the same voltage protocol.

-

To determine the dose-response relationship, apply increasing concentrations of A1899, with a washout period in between if receptor desensitization is not a concern.

-

-

Data Analysis:

-

Measure the peak or steady-state outward current at a specific depolarizing voltage step (e.g., +40 mV) in the absence (control) and presence of A1899.

-

Calculate the percentage of inhibition for each concentration of A1899.

-

Plot the percentage of inhibition against the logarithm of the A1899 concentration and fit the data with a Hill equation to determine the IC₅₀.

-

Conclusion

A1899 is a valuable pharmacological tool for the specific inhibition of TASK-1 potassium channels. The protocols and data provided here offer a framework for conducting and interpreting in vitro electrophysiology experiments aimed at understanding the role of TASK-1 in cellular function and as a potential drug target. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Note: Preparation and Use of A1899 for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

A1899 is a potent and highly selective non-voltage-dependent two-pore domain potassium (K₂P) channel blocker.[1][2] It specifically targets the TASK-1 (K₂P3.1) and, with lower affinity, the TASK-3 (K₂P9.1) channels.[3] These channels are critical in setting the resting membrane potential in a variety of excitable cells.[1] Due to its high selectivity, A1899 serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of TASK-1 channels in systems such as the cardiovascular and central nervous systems.[1][4] This document provides detailed protocols for the preparation and application of A1899 in in-vitro cell culture experiments.

Chemical and Physical Properties

A summary of the key properties of A1899 is presented below for quick reference.

| Property | Value | Reference |

| Chemical Name | N-[(2,4-Difluorophenyl)methyl]-2'-[[[2-(4-methoxyphenyl)acetyl]amino]methyl][1,1'-biphenyl]-2-carboxamide | [3] |

| Molecular Formula | C₃₀H₂₆F₂N₂O₃ | [3] |

| Molecular Weight | 500.55 g/mol | [3] |

| Solubility | 50.05 mg/mL (100 mM) in DMSO | [3] |

| Storage | Store stock solutions at -20°C for up to one month or -80°C for up to six months.[2] |

Mechanism of Action

A1899 functions as an open-channel blocker of TASK-1.[1] It binds to residues within the central cavity of the channel pore, physically occluding the passage of potassium ions (K⁺).[1][4] The inhibition of the outward K⁺ "leak" current leads to the depolarization of the cell membrane. This modulation of membrane potential can subsequently influence a wide range of cellular processes, including action potential duration and cellular excitability.[4][5]

Figure 1: Mechanism of A1899 as a TASK-1 channel blocker.

Experimental Protocols

Preparation of Stock Solution

Proper preparation of a concentrated stock solution is critical for accuracy and reproducibility. Given its high solubility in DMSO, this is the recommended solvent.[3]

Materials:

-

A1899 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or cryovials

Procedure:

-

Based on the molecular weight of 500.55 g/mol , calculate the mass of A1899 needed to prepare a stock solution of desired concentration (e.g., 10 mM).

-

Calculation for 1 mL of 10 mM stock:

-

Mass (g) = 10 mmol/L * 0.001 L * 500.55 g/mol = 0.0050055 g = 5.01 mg

-

-

-

Weigh the calculated amount of A1899 powder and place it into a sterile vial.

-

Add the corresponding volume of sterile DMSO to the vial.

-

Vortex thoroughly until the powder is completely dissolved, ensuring a clear solution.

-

Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.[2]

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Preparation of Working Solution and Cell Treatment

The stock solution must be diluted in cell culture medium to achieve the final desired concentration for treating cells. It is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically ≤0.1%.[6]

Materials:

-

A1899 stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Cultured cells ready for treatment

Procedure:

-

Calculate the volume of stock solution required for the desired final concentration in your experiment.

-

Example Dilution (for a final concentration of 100 nM in 10 mL medium):

-

Use the formula: C₁V₁ = C₂V₂

-

(10 mM) * V₁ = (100 nM) * (10 mL)

-

(10,000,000 nM) * V₁ = (100 nM) * (10 mL)

-

V₁ = (100 * 10) / 10,000,000 = 0.0001 mL = 0.1 µL

-

-

To facilitate accurate pipetting, perform a serial dilution. First, dilute the 10 mM stock 1:100 in sterile medium to create a 100 µM intermediate solution. Then, add 10 µL of the 100 µM solution to the 10 mL of culture medium.

-

-

Add the calculated volume of A1899 stock or intermediate solution to the pre-warmed cell culture medium and mix gently but thoroughly.

-

Prepare a vehicle control by adding the same volume of DMSO (without A1899) to a separate volume of medium. The final DMSO concentration should be identical to the A1899-treated conditions.

-

Remove the existing medium from the cultured cells and replace it with the medium containing the A1899 working solution or the vehicle control.

-

Return the cells to the incubator for the desired treatment period.

Figure 2: General experimental workflow for cell treatment.

Application Data

A1899 has been utilized across different cell expression systems to characterize its potency and selectivity. The effective concentrations can vary depending on the cell type and expression system.

| Cell Type | Expression System | Parameter | Value | Reference |

| CHO Cells | Heterologous Expression | IC₅₀ (TASK-1) | 7 nM | [1][3] |

| CHO Cells | Heterologous Expression | IC₅₀ (TASK-3) | 70 nM | [1][3] |

| Xenopus Oocytes | Heterologous Expression | IC₅₀ (TASK-1) | 35.1 nM | [1] |

| Xenopus Oocytes | Heterologous Expression | % Block (100 nM) | 74.2% | [1] |

| Cardiomyocytes | Endogenous Expression | Effective Conc. | 200 nM | [5] |

Note: IC₅₀ values are often lower in mammalian cell lines compared to Xenopus oocytes.[1] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.

References

- 1. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A 1899 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]

- 4. Advances in the Understanding of Two-Pore Domain TASK Potassium Channels and Their Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for A1899 in Patch Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to A1899 and the P2X7 Receptor

A1899 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel. The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and is implicated in inflammatory and neuropathic pain pathways.[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, leads to the opening of a non-selective cation channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux.[3] This ionic flux triggers a cascade of downstream signaling events, including the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines like IL-1β and IL-18, and ultimately can lead to apoptosis.[1] The unique properties of the P2X7 receptor, including its role in inflammation and its biphasic current response to agonists, make it a compelling target for drug discovery.[2][4] Patch clamp electrophysiology is a powerful technique to directly measure the ion channel activity of the P2X7 receptor and to characterize the inhibitory effects of antagonists like A1899.[5][6]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor initiates a complex signaling network. The initial ion flux through the channel acts as a primary signal, leading to membrane depolarization and an increase in intracellular calcium concentration. This increase in cytosolic Ca²⁺, along with the K⁺ efflux, triggers the assembly of the NLRP3 inflammasome complex. This multiprotein platform activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. These cytokines are potent mediators of inflammation. Furthermore, P2X7 receptor activation can influence other signaling pathways, including those involving MAP kinases and transcription factors like NF-κB, which further amplify the inflammatory response.

Caption: P2X7 receptor signaling cascade and the inhibitory action of A1899.

Quantitative Data: P2X7 Receptor Antagonists

While specific patch clamp-derived IC₅₀ values for A1899 were not prominently available in the reviewed literature, the following table provides data for other well-characterized P2X7 receptor antagonists, which can serve as a reference for experimental design and data comparison. These values were determined using various electrophysiological and functional assays.

| Antagonist | Cell Type | Agonist | Assay Method | IC₅₀ | Reference |

| A-740003 | Human THP-1 cells | BzATP | Ionic Current & Pore Function | ~180 nM | [7] |

| A-438079 | Rat TG neurons | BzATP | Whole-cell Patch Clamp | Effective at 10 µM | [2][8] |

| AZD9056 | Mouse Microglia BV2 | BzATP | Whole-cell Patch Clamp | 1-3 µM | [9] |

| AZ10606120 | Human & Rat P2X7R | BzATP | Electrophysiology | µM (human), nM (rat) | [10] |

Experimental Protocols

Cell Culture and Expression of P2X7 Receptors

The human embryonic kidney (HEK293) cell line is a commonly used heterologous expression system for studying P2X7 receptors as they do not endogenously express P2X receptors.[11][12]

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmid DNA encoding human or rodent P2X7 receptor

-

Transfection reagent (e.g., Lipofectamine)

-

Poly-L-lysine coated glass coverslips

Protocol:

-

Culture HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO₂.

-

One day prior to transfection, seed the cells onto poly-L-lysine coated glass coverslips in a 6-well plate to achieve 50-70% confluency on the day of transfection.

-

Transfect the cells with the P2X7 receptor plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow the cells to express the receptors for 24-48 hours before performing patch clamp experiments.[13] Successful transfection can be confirmed by co-transfecting a fluorescent reporter protein (e.g., GFP).

Whole-Cell Patch Clamp Recording

This protocol is designed for recording agonist-induced currents from P2X7-expressing cells and assessing the inhibitory effect of A1899.

Solutions:

-

External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 KCl, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with NaOH. (Note: A low divalent cation concentration in the external solution can potentiate P2X7 receptor responses).[14]

-

Agonist Stock Solution: 100 mM ATP or BzATP (2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate) in water. BzATP is a more potent agonist for P2X7 receptors.[8]

-

Antagonist Stock Solution: 10 mM A1899 in DMSO.

Equipment:

-

Patch clamp amplifier and data acquisition system

-

Microscope with micromanipulators

-

Perfusion system

-

Borosilicate glass capillaries for pipette pulling

Protocol:

-

Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking cell with the patch pipette under positive pressure.

-

Form a Giga-ohm seal ( >1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply the P2X7 receptor agonist (e.g., 100 µM - 1 mM ATP or 10-100 µM BzATP) using the perfusion system for a few seconds to elicit an inward current.

-

After recording a stable baseline response to the agonist, co-apply the agonist with varying concentrations of A1899 (e.g., 1 nM to 10 µM) to determine the concentration-dependent inhibition. Pre-application of A1899 for 1-2 minutes before co-application with the agonist is recommended.

-

Record the current responses and analyze the peak current amplitude to determine the inhibitory effect of A1899.

Experimental Workflow for A1899 Patch Clamp Study